molecular formula C13H16ClNO4S B7449055 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine

2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine

Cat. No.: B7449055
M. Wt: 317.79 g/mol
InChI Key: IYNBUMRZBGRBAS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a 3-chlorophenyl group and an oxetan-3-ylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine typically involves multiple steps, starting with the preparation of the oxetane ring and the morpholine ring separately. The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenating agent. The morpholine ring is usually prepared via the reaction of diethanolamine with a suitable chlorinating agent.

Once the individual rings are prepared, they are coupled together through a sulfonylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)piperidine
  • 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)thiomorpholine
  • 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)azetidine

Uniqueness

Compared to similar compounds, 2-(3-Chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine stands out due to its unique combination of the morpholine ring and the oxetan-3-ylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(oxetan-3-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-11-3-1-2-10(6-11)13-7-15(4-5-19-13)20(16,17)12-8-18-9-12/h1-3,6,12-13H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBUMRZBGRBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2COC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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